molecular formula C18H36N2O6S2Si2 B11997186 Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide CAS No. 883794-93-2

Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide

Cat. No.: B11997186
CAS No.: 883794-93-2
M. Wt: 496.8 g/mol
InChI Key: JPSITVNBUQSBEV-UHFFFAOYSA-N
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Description

Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[333]undec-1-YL)propyl] disulfide is a complex organosilicon compound It is characterized by the presence of a silabicyclo structure, which includes silicon, oxygen, nitrogen, and carbon atoms arranged in a unique bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide typically involves the reaction of silatrane derivatives with disulfide-containing reagents. One common method involves the reaction of silatrane HSi(OCH2CH2)3N with disulfide compounds under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide bond into thiol groups.

    Substitution: The silabicyclo framework allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide involves its ability to form stable complexes with various molecular targets. The silabicyclo framework allows for interactions with both organic and inorganic molecules, facilitating various chemical transformations. The disulfide bond can undergo redox reactions, which are crucial in many biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide stands out due to its disulfide linkage, which imparts unique redox properties. This makes it particularly useful in applications requiring reversible redox reactions. Additionally, the silabicyclo framework provides stability and reactivity, making it versatile for various scientific and industrial applications.

Properties

CAS No.

883794-93-2

Molecular Formula

C18H36N2O6S2Si2

Molecular Weight

496.8 g/mol

IUPAC Name

1-[3-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propyldisulfanyl]propyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C18H36N2O6S2Si2/c1(17-29-21-9-3-19(4-10-22-29)5-11-23-29)15-27-28-16-2-18-30-24-12-6-20(7-13-25-30)8-14-26-30/h1-18H2

InChI Key

JPSITVNBUQSBEV-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)CCCSSCCC[Si]34OCCN(CCO3)CCO4

Origin of Product

United States

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